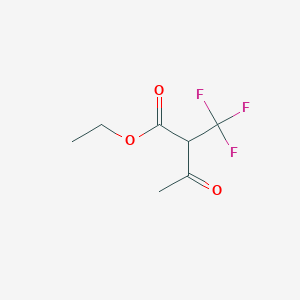

Ethyl 3-oxo-2-(trifluoromethyl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-2-(trifluoromethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-13-6(12)5(4(2)11)7(8,9)10/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRYRSMBPVPPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336759 | |

| Record name | Ethyl 3-oxo-2-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116046-53-8 | |

| Record name | Ethyl 3-oxo-2-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Fundamental Reaction Pathways of Ethyl 3 Oxo 2 Trifluoromethyl Butanoate

Keto-Enol Tautomerism and its Influence on Reactivity

Like other 1,3-dicarbonyl compounds, ethyl 3-oxo-2-(trifluoromethyl)butanoate exists as an equilibrium mixture of keto and enol tautomers. nih.gov This equilibrium is not static; it is a dynamic process influenced by various factors, including the solvent, temperature, and the intrinsic structural features of the molecule itself. The presence of the trifluoromethyl group plays a pivotal role in shifting this equilibrium.

The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the α-proton, facilitating its removal and favoring the formation of the enol tautomer. Quantum mechanical calculations have shown that perfluorination of keto-enol systems shifts the equilibrium toward the enol form. nih.govmit.edu This shift is attributed to two main factors: the destabilization of the keto tautomer by the electron-withdrawing fluorine atoms and the stabilization of the enol tautomer through hyperconjugative interactions between the enol π bond and the σ* orbitals of the C-F bonds. nih.govmit.edu

The solvent environment also exerts a strong influence on the keto-enol equilibrium. semanticscholar.org In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester. researchgate.netyoutube.com This chelated six-membered ring structure provides significant stabilization. Conversely, in polar, hydrogen-bonding solvents, the solvent molecules can compete for hydrogen bonding, which can disrupt the internal hydrogen bond of the enol and may shift the equilibrium to favor the more polar keto form. masterorganicchemistry.com Studies on similar β-ketoesters have shown that the enol content can vary dramatically with solvent polarity. masterorganicchemistry.com For example, the enol content of ethyl acetoacetate is significantly higher in nonpolar solvents like carbon tetrachloride compared to polar solvents like water. masterorganicchemistry.com

The existence of these two tautomeric forms has profound implications for the reactivity of this compound. The keto form behaves as a typical ketone and ester, undergoing reactions at the carbonyl carbons. The enol form, on the other hand, possesses a nucleophilic C=C double bond, making the α-carbon susceptible to attack by electrophiles. masterorganicchemistry.com This dual reactivity allows the compound to participate in a wide range of chemical transformations, acting as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner.

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -CF3) | Shifts equilibrium towards the enol form | Increases acidity of the α-proton and stabilizes the enolate intermediate. The enol form is stabilized by hyperconjugation. nih.govmit.edu |

| Solvent Polarity | Nonpolar solvents favor the enol form; Polar solvents can favor the keto form | Nonpolar solvents promote intramolecular hydrogen bonding in the enol. Polar solvents can disrupt this internal hydrogen bonding. masterorganicchemistry.com |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form | Formation of a stable six-membered chelated ring. researchgate.netyoutube.com |

| Conjugation | Stabilizes the enol form | Conjugation of the C=C double bond with the carbonyl group provides additional stability. libretexts.org |

Nucleophilic Additions to the Carbonyl Center of this compound

The carbonyl groups of both the ketone and the ester moieties in this compound are electrophilic centers and are thus susceptible to nucleophilic attack. The presence of the adjacent electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the ketonic carbonyl carbon, making it more reactive towards nucleophiles compared to a typical ketone. This heightened reactivity is a direct consequence of the inductive effect of the trifluoromethyl group, which pulls electron density away from the carbonyl carbon, increasing its partial positive charge.

A wide variety of nucleophiles can add to the carbonyl centers of this compound. These include organometallic reagents such as Grignard reagents and organolithium compounds, as well as softer nucleophiles like amines, alcohols, and thiols. The regioselectivity of the nucleophilic attack—that is, whether the nucleophile adds to the ketone or the ester carbonyl—is a key consideration. Generally, the ketonic carbonyl is more electrophilic and sterically less hindered than the ester carbonyl, making it the preferred site of attack for most nucleophiles under standard reaction conditions.

For instance, the reaction with primary or secondary amines can lead to the formation of enamines, which are versatile synthetic intermediates. The initial nucleophilic addition of the amine to the ketone carbonyl is followed by dehydration to yield the enamine product. Similarly, reaction with alcohols can lead to the formation of hemiketals and ketals, although these reactions are typically reversible and may require acid catalysis and removal of water to drive the equilibrium towards the product side.

The stereochemical outcome of nucleophilic additions to the prochiral ketone carbonyl is another important aspect. The addition of a nucleophile can create a new stereocenter at the carbonyl carbon. If the nucleophile is chiral or if a chiral catalyst is employed, it is possible to achieve stereoselective addition, leading to the preferential formation of one enantiomer or diastereomer over the other. This is a powerful strategy for the synthesis of chiral molecules containing a trifluoromethyl group.

Electrophilic Transformations Involving the α-Position of this compound

The α-carbon of this compound, situated between the two carbonyl groups, is highly activated and readily undergoes deprotonation to form a stabilized enolate. This enolate is a soft nucleophile and can react with a wide range of electrophiles. The acidity of the α-proton is significantly enhanced by the inductive effects of the two flanking carbonyl groups and the trifluoromethyl group.

The enolate of this compound can participate in a variety of important carbon-carbon bond-forming reactions. For example, it can be alkylated with alkyl halides, providing a straightforward method for introducing alkyl substituents at the α-position. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions such as O-alkylation or dialkylation.

In addition to alkylation, the enolate can react with other electrophiles such as aldehydes and ketones in aldol-type reactions. These reactions lead to the formation of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated products. The enolate can also undergo acylation with acyl chlorides or anhydrides to introduce an additional acyl group at the α-position, leading to the formation of β-tricarbonyl compounds.

Furthermore, the α-position can be halogenated using electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting α-halo-β-keto esters are valuable synthetic intermediates that can undergo further transformations, including nucleophilic substitution and elimination reactions.

The enol tautomer of this compound can also react directly with electrophiles under certain conditions, bypassing the need for a strong base to generate the enolate. This is particularly relevant for reactions with highly reactive electrophiles.

Reductions of this compound: Chemo-, Regio-, and Stereoselective Aspects

The reduction of the carbonyl groups in this compound presents interesting challenges and opportunities in terms of selectivity. The molecule contains two reducible functional groups: a ketone and an ester. The relative reactivity of these two groups towards reducing agents can be exploited to achieve chemoselective reduction.

Generally, ketones are more reactive towards hydride reducing agents like sodium borohydride (NaBH₄) than esters. Therefore, it is often possible to selectively reduce the ketone carbonyl to a secondary alcohol while leaving the ester group intact. This chemoselectivity allows for the synthesis of β-hydroxy esters, which are valuable building blocks in organic synthesis. For a more powerful reduction that would reduce both the ketone and the ester, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) would typically be required.

The reduction of the ketone carbonyl also introduces a new stereocenter. If the reduction is carried out with an achiral reducing agent, a racemic mixture of the two enantiomeric alcohols will be formed. However, by using chiral reducing agents or by employing catalytic asymmetric reduction methods, it is possible to achieve high levels of stereoselectivity, leading to the preferential formation of one enantiomer. This is a highly valuable transformation for the synthesis of optically active compounds.

Regioselective reductions can also be considered, particularly in the context of more complex derivatives of this compound. For example, if the molecule were to contain other reducible functional groups, the choice of reducing agent and reaction conditions would be critical for targeting the desired group.

Oxidative Transformations of this compound

The oxidation of this compound can proceed through several pathways, depending on the oxidant and the reaction conditions. The presence of the enol form is particularly relevant for certain oxidative reactions.

For instance, the C=C double bond of the enol tautomer can be susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃) or potassium permanganate (KMnO₄). This would lead to the rupture of the carbon-carbon bond and the formation of smaller carboxylic acid or ketone fragments.

Another potential site for oxidation is the α-carbon. Under certain conditions, it may be possible to introduce a hydroxyl group at the α-position using specific oxidizing agents. This would lead to the formation of an α-hydroxy-β-keto ester, a valuable synthetic intermediate.

The trifluoromethyl group is generally stable towards oxidation under typical laboratory conditions. The ester group is also relatively resistant to oxidation, although very harsh conditions could lead to its degradation.

It is important to note that the specific outcomes of oxidative transformations will be highly dependent on the chosen reagent and the reaction parameters. Careful control of these factors is necessary to achieve the desired transformation and avoid unwanted side reactions or over-oxidation.

Hydrolysis and Transesterification Reactions of the Ethyl Ester Moiety

The ethyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-oxo-2-(trifluoromethyl)butanoic acid.

Acid-catalyzed hydrolysis typically involves the protonation of the ester carbonyl oxygen, which increases its electrophilicity and facilitates the nucleophilic attack of a water molecule. This is a reversible process, and the equilibrium can be driven towards the carboxylic acid by using a large excess of water.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. It involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Acidification of the reaction mixture is required to obtain the free carboxylic acid.

In addition to hydrolysis, the ester group can also undergo transesterification. This reaction involves the treatment of the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This results in the exchange of the ethyl group for the alkyl group of the new alcohol. Transesterification is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the new alcohol or by removing the ethanol that is formed as a byproduct.

The reactivity of the ester group in these reactions can be influenced by the presence of the nearby trifluoromethyl and ketone groups, although the fundamental mechanisms remain the same as for simple esters.

Intermolecular and Intramolecular Condensation Reactions of this compound

The presence of an activated α-carbon makes this compound an excellent substrate for a variety of condensation reactions. These reactions are powerful tools for the construction of more complex molecular architectures, including heterocyclic systems.

One important class of condensation reactions is the Knoevenagel condensation. In this reaction, the enolate of this compound reacts with an aldehyde or a ketone in the presence of a weak base, such as an amine. The initial aldol-type addition is followed by spontaneous dehydration to yield a new carbon-carbon double bond. The product is an α,β-unsaturated compound that can serve as a versatile intermediate for further transformations.

Another important condensation reaction is the Hantzsch pyridine synthesis. In this multi-component reaction, this compound can react with an aldehyde and ammonia (or an ammonium salt) to form a dihydropyridine derivative. Subsequent oxidation of the dihydropyridine yields the corresponding aromatic pyridine. This is a highly efficient method for the synthesis of substituted pyridines, which are important structural motifs in many pharmaceuticals and agrochemicals.

The Japp-Klingemann reaction is another example of a condensation reaction where the enolate of this compound can be utilized. This reaction involves the coupling of the enolate with a diazonium salt to form a hydrazone, which can then be cyclized to form various heterocyclic compounds, such as indoles or pyrazoles, depending on the reaction conditions and the structure of the diazonium salt.

Furthermore, under appropriate conditions, intramolecular condensation reactions could be envisaged if the molecule were to contain other reactive functional groups at suitable positions. For example, if a long alkyl chain with a terminal electrophilic group were attached to the molecule, it might be possible to effect an intramolecular cyclization to form a cyclic compound.

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Knoevenagel Condensation | This compound, Aldehyde/Ketone, Weak Base | α,β-Unsaturated Compound |

| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia/Ammonium Salt | Dihydropyridine (can be oxidized to Pyridine) |

| Japp-Klingemann Reaction | This compound, Diazonium Salt | Hydrazone (precursor to heterocycles like indoles or pyrazoles) |

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing trifluoromethyl group at the α-position to the ketone and ester functionalities. This substitution significantly influences the enolizability and nucleophilicity of the α-carbon, as well as the electrophilicity of the carbonyl carbons. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the provided literature, the general principles governing the reactivity of α-trifluoromethyl-β-keto esters provide a strong basis for understanding its chemical behavior.

Key transformations of β-keto esters, including those bearing a trifluoromethyl group, often proceed through enolate intermediates. The formation of these intermediates is a critical step, and the stability and reactivity of the enolate are paramount to the outcome of the reaction. For α-trifluoromethyl β-keto esters, the inductive effect of the CF3 group enhances the acidity of the α-proton, facilitating enolate formation. However, the electron-withdrawing nature of the CF3 group also destabilizes the resulting enolate, making it a highly reactive species.

One of the fundamental transformations for this class of compounds is enantioselective trifluoromethylation . In these reactions, a trifluoromethylating agent is used to introduce the CF3 group at the α-position of a β-keto ester. Mechanistic investigations into these reactions, particularly those that are metal-catalyzed or organocatalyzed, provide insights into the behavior of the resulting α-trifluoromethyl β-keto ester product. For instance, in copper-catalyzed electrophilic trifluoromethylation, the reaction proceeds through a copper enolate intermediate. The stereochemical outcome is controlled by the chiral ligand coordinated to the copper center, which directs the approach of the electrophilic trifluoromethyl source. The resulting α-trifluoromethyl β-keto ester can then undergo further transformations. acs.orgnih.gov

Another key aspect of the reactivity of this compound is its utility as a precursor for the synthesis of more complex molecules. For example, these compounds can be transformed into α-CF3 β-hydroxyesters through diastereoselective Grignard reactions. acs.org The mechanism of this transformation involves the nucleophilic attack of the Grignard reagent on the ketone carbonyl group. The stereoselectivity of this reaction is often influenced by the existing stereocenter at the α-position, leading to the formation of one diastereomer in preference to the other.

Furthermore, α-trifluoromethyl β-keto esters are valuable synthons for the preparation of various heterocyclic compounds. The reaction mechanisms for these transformations typically involve the participation of both the ketone and ester functionalities in cyclization reactions with suitable dinucleophiles.

Comparative Reactivity Studies with Non-Fluorinated and Regioisomeric β-Keto Esters

The introduction of a trifluoromethyl group into a β-keto ester framework dramatically alters its reactivity compared to its non-fluorinated and regioisomeric counterparts. These differences are primarily attributed to the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group.

Comparison with Ethyl Acetoacetate (Non-Fluorinated Analog):

Ethyl acetoacetate (ethyl 3-oxobutanoate) is a classic β-keto ester, and its reactivity is well-established. wikipedia.orgnih.gov The primary differences in reactivity between this compound and ethyl acetoacetate lie in the acidity of the α-proton and the electrophilicity of the carbonyl carbons.

| Property | This compound | Ethyl Acetoacetate |

| α-Proton Acidity | Significantly more acidic due to the inductive effect of the CF3 group. | Less acidic. |

| Enolate Stability | Enolate is destabilized by the electron-withdrawing CF3 group. | Enolate is relatively more stable. |

| Nucleophilicity of α-Carbon | Reduced due to the electron-withdrawing CF3 group. | Higher nucleophilicity. |

| Electrophilicity of Ketone Carbonyl | Increased due to the α-CF3 group. | Lower electrophilicity. |

| Keto-Enol Tautomerism | The equilibrium may be shifted compared to the non-fluorinated analog. | Exists as a tautomeric mixture of keto and enol forms. wikipedia.org |

These differences in fundamental properties lead to distinct reactivity patterns. For instance, the increased acidity of the α-proton in this compound facilitates its deprotonation, but the resulting enolate is less nucleophilic. Conversely, the ketone carbonyl in the fluorinated compound is more susceptible to nucleophilic attack.

Comparison with Ethyl 4,4,4-trifluoro-3-oxobutanoate (Regioisomeric Analog):

Ethyl 4,4,4-trifluoro-3-oxobutanoate is the regioisomer of this compound, with the trifluoromethyl group located on the methyl group of the ketone. This positional difference of the CF3 group leads to significant changes in reactivity.

| Property | This compound | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Position of CF3 Group | α-position to both carbonyls. | γ-position to the ester carbonyl, α to the ketone carbonyl. |

| Acidity of α-Protons | One highly acidic proton at the α-position. | Two acidic protons at the α-position, with acidity enhanced by the adjacent CF3-ketone. |

| Steric Hindrance at α-Position | Significant steric hindrance from the CF3 group. | Less steric hindrance at the α-position. |

| Reactivity in Condensation Reactions | The bulky CF3 group can influence the stereochemical outcome of reactions. | The methylene (B1212753) group is highly activated and readily participates in condensation reactions. researchgate.net |

The reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate has been more extensively studied. For example, it readily participates in reactions with arylidenemalononitriles in the presence of a catalytic amount of triethylamine. researchgate.net These reactions often lead to the formation of complex heterocyclic structures. The activated methylene group between the two carbonyls in ethyl 4,4,4-trifluoro-3-oxobutanoate is a key reactive site for such transformations. In contrast, the single, sterically hindered, and highly acidic α-proton in this compound would likely lead to different reaction pathways and products under similar conditions.

Derivatization and Advanced Synthetic Applications of Ethyl 3 Oxo 2 Trifluoromethyl Butanoate As a Versatile Building Block

Construction of Trifluoromethylated Heterocyclic Compounds

The electrophilic nature of the carbonyl groups and the acidity of the α-proton in ethyl 3-oxo-2-(trifluoromethyl)butanoate make it an ideal precursor for cyclocondensation reactions to form a variety of heterocyclic rings. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the resulting heterocycles.

The synthesis of substituted pyrrolidines and related succinimide (B58015) structures can be achieved through Michael addition reactions. For instance, the conjugate addition of β-ketoesters like this compound to N-substituted maleimides provides a direct route to highly functionalized succinimide derivatives. nih.govfrontiersin.org These reactions are often catalyzed by a base, such as a combination of creatinine (B1669602) and potassium hydroxide, in a suitable solvent like dichloromethane. nih.govfrontiersin.org The resulting products, which are derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate, serve as important scaffolds in medicinal chemistry. nih.govfrontiersin.org

Reaction: Conjugate addition of a β-ketoester to an N-substituted maleimide.

Catalyst: Creatinine and KOH. nih.govfrontiersin.org

Product: Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives. nih.govfrontiersin.org

The construction of trifluoromethylated triazines and thiazoles often involves the reaction of a trifluoromethyl-containing building block with appropriate precursors. While direct synthesis from this compound is a specific application, related strategies highlight the utility of trifluoromethylated synthons. For example, trifluoroacetyltriazoles can be synthesized from the reaction of CF3-ynones with sodium azide (B81097) (NaN3) in ethanol. nih.gov This reaction proceeds selectively to yield 4-trifluoroacetyl-1,2,3-triazoles. nih.gov

For the synthesis of thiazoles, a common method involves the condensation of a thioamide or thiourea (B124793) with an α-haloketone. researchgate.net An appropriately functionalized derivative of this compound, such as an α-brominated version, could serve as the ketone component in such a condensation to yield 2,4-disubstituted thiazoles containing a trifluoromethyl group. researchgate.netresearchgate.net

| Heterocycle | General Precursors | Key Reaction Type | Example Product |

| Triazole | CF3-ynone, Sodium Azide | Cycloaddition | 4-Trifluoroacetyl-1,2,3-triazole nih.gov |

| Thiazole | α-Haloketone, Thioamide | Condensation | 2,4-Disubstituted Thiazole researchgate.net |

Trifluoromethylated isoxazoles are significant targets in medicinal chemistry. A powerful method for their synthesis involves the cycloaddition reaction of trifluoromethyl nitrile oxide. nih.gov This reactive intermediate can be generated in situ, and its reaction with alkynes leads to the formation of isoxazoles. nih.govrsc.org The conditions for this reaction can be optimized for both aryl- and alkyl-substituted alkynes to favor the desired isoxazole (B147169) product over furoxan dimers. nih.gov An alternative, acid-switchable synthesis allows for the selective formation of either 5-CF3-isoxazoles or 4-trifluoroacetyltriazoles from the reaction of CF3-ynones with sodium azide, depending on the presence of an acid catalyst. nih.gov

Furthermore, functionalized 3-trifluoromethyl-2-isoxazolines and 3-trifluoromethylisoxazoles can be prepared from trifluoromethyl aldoxime under mild conditions using diacetoxyiodobenzene (B1259982) (DIB) as an oxidant. nih.gov

Synthesis of Complex Polyfunctional Organic Architectures Utilizing this compound

The reactivity of this compound extends beyond heterocycle synthesis to the construction of complex acyclic and carbocyclic structures bearing multiple functional groups. Its ability to participate in carbon-carbon bond-forming reactions is central to these applications.

One key transformation is the Michael addition, where the enolate of this compound can act as a nucleophile. For example, its addition to linear conjugated enynones can produce polyfunctional δ-diketones. nih.gov These products are valuable intermediates for the synthesis of other complex molecules, including various heterocycles. nih.gov

The development of methods for constructing quaternary stereocenters that include a trifluoromethyl group is a significant challenge in organic synthesis. One approach involves the 1,6-addition of nucleophiles, including active methylene (B1212753) compounds like this compound, to highly reactive δ-trifluoromethylated p-quinone methides. rsc.org These reactive intermediates are generated in situ from tertiary carbonates with a catalytic amount of a suitable base, providing a pathway to complex molecules with trifluoromethylated quaternary centers. rsc.org

| Reaction Type | Reactants | Product Type | Significance |

| Michael Addition | This compound, Enynone | Polyfunctional δ-Diketone nih.gov | Precursor for heterocycle synthesis nih.gov |

| 1,6-Conjugate Addition | This compound, p-Quinone Methide | Trifluoromethylated Quaternary Center rsc.org | Construction of complex stereocenters rsc.org |

Applications in Asymmetric Synthesis and Chiral Pool Derivations

Controlling stereochemistry is paramount in modern organic synthesis, particularly for pharmaceutical applications. This compound and its derivatives can be employed in asymmetric reactions, often utilizing chiral auxiliaries to direct the stereochemical outcome.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereoselectivity of subsequent reactions. wikipedia.orgsigmaaldrich.com Oxazolidinones, often referred to as Evans auxiliaries, are widely used for this purpose. wikipedia.orgyoutube.com An N-acyl oxazolidinone derived from this compound can undergo diastereoselective reactions. For instance, the formation of a zirconium enolate followed by a ruthenium-catalyzed radical addition allows for asymmetric trifluoromethylation. nih.gov Similarly, soft enolization using a Lewis acid like dibutylboron triflate can generate a specific enolate that participates in highly diastereoselective aldol (B89426) reactions. wikipedia.org After the reaction, the chiral auxiliary can be removed and recovered. nih.gov

The use of chiral auxiliaries provides a powerful strategy for synthesizing enantiomerically enriched trifluoromethyl-containing compounds. These methods are crucial for accessing specific stereoisomers that may possess desired biological activities.

| Chiral Auxiliary Type | Key Reaction | Enolate Generation | Outcome |

| Oxazolidinone (Evans type) | Aldol Reaction | Soft enolization (e.g., Bu2BOTf) wikipedia.org | Diastereoselective formation of two contiguous stereocenters wikipedia.org |

| Oxazolidinone | Radical Fluoroalkylation | Zirconium enolate formation nih.gov | Asymmetric α-fluoroalkylation nih.gov |

| Pseudoephedrine | Alkylation | Deprotonation with a non-nucleophilic base wikipedia.org | Diastereoselective alkylation wikipedia.org |

Stereoselective Control in Derivatization

The presence of a chiral center at the C2 position, once the ketone at C3 is reduced or otherwise derivatized, makes stereoselective transformations of this compound a critical area of research. The generation of specific stereoisomers is paramount in the synthesis of pharmaceuticals and other biologically active molecules.

Asymmetric Reduction: The asymmetric reduction of the C3 ketone is a primary method for introducing stereochemical diversity. This transformation yields chiral β-hydroxy esters, which are valuable synthetic intermediates. Both enzymatic and chemo-catalytic methods have been explored for similar substrates. For instance, the asymmetric reduction of analogous β-ketoesters has been achieved with high enantioselectivity using various microorganisms and chiral catalysts. While specific data for this compound is not extensively documented in readily available literature, the principles from related systems are applicable.

Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and various recombinant E. coli strains expressing carbonyl reductases have been successfully employed for the enantioselective reduction of similar ketoesters, often yielding the corresponding (S)- or (R)-β-hydroxy esters with high enantiomeric excess (ee). nottingham.edu.cnresearchgate.netnih.gov The stereochemical outcome is dictated by the specific enzyme's active site topology.

Chemically, asymmetric hydrogenation using chiral metal complexes, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP), is a powerful tool for the stereoselective reduction of β-ketoesters. beilstein-journals.org The choice of ligand and reaction conditions can be tuned to favor the formation of a particular enantiomer.

Diastereoselective Reactions: When the derivatization involves introducing a new stereocenter while the existing (or a newly formed) one is present, diastereoselective control becomes crucial. For example, in aldol-type reactions where the enolate of this compound reacts with a chiral aldehyde, the stereochemical outcome is influenced by the directing effect of the trifluoromethyl group and the geometry of the enolate. The bulky and electron-withdrawing nature of the CF3 group can favor the formation of one diastereomer over the other by influencing the facial selectivity of the approaching electrophile.

| Reaction Type | Catalyst/Reagent | Product Type | Typical Stereoselectivity |

| Asymmetric Hydrogenation | Ru-BINAP | Chiral β-hydroxy ester | High ee (>90%) |

| Enzymatic Reduction | Baker's Yeast | Chiral β-hydroxy ester | Moderate to High ee (75-98%) nottingham.edu.cn |

| Diastereoselective Aldol | Chiral Auxiliary | Diastereomeric β-hydroxy-δ-ketoesters | Varies with auxiliary and substrate |

This table presents typical stereoselectivities observed in the derivatization of analogous β-ketoesters, illustrating the potential for stereocontrol in reactions involving this compound.

Regioselective and Stereoselective Transformations Modulated by the Trifluoromethyl Group

The trifluoromethyl group at the C2 position exerts a significant influence on the regioselectivity of reactions involving the enolate of this compound. The enolate can, in principle, react at the α-carbon (C2) or the γ-carbon (C4), and the trifluoromethyl group plays a decisive role in directing this selectivity.

Alkylation and Acylation: In reactions such as alkylation and acylation, the formation of the enolate and its subsequent reaction with an electrophile can be directed by the electronic and steric properties of the CF3 group. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-proton, facilitating enolate formation at the C2 position. However, the steric bulk of the CF3 group can hinder the approach of electrophiles at this position, potentially favoring reaction at the less hindered γ-position. The outcome often depends on the reaction conditions, such as the choice of base, solvent, and the nature of the electrophile. For instance, reactions of analogous trifluoromethyl β-ketoesters with various electrophiles have demonstrated that regioselectivity can be tuned.

Cycloaddition Reactions: In cycloaddition reactions, the trifluoromethyl group can control both the regioselectivity and stereoselectivity. For example, in [3+2] cycloaddition reactions with nitrile oxides, the electronic character of the double bond in the enol or enol ether of this compound, as influenced by the CF3 group, directs the orientation of the dipole, leading to a specific regioisomeric product. sciepub.com Theoretical studies on related systems have shown that the trifluoromethyl group can accelerate the reaction rate without altering the regioselectivity, which is primarily controlled by the ester group.

A notable example of regioselective synthesis involves the reaction of related trifluoromethyl β-ketoesters with other reagents to form complex heterocyclic structures. For instance, the synthesis of 2-(trifluoromethyl)-4H-chromene derivatives has been achieved through a nih.govnih.gov sigmatropic rearrangement, where the regioselectivity is precisely controlled. researchgate.net

| Reaction Type | Reactants | Key Modulator | Observed Outcome |

| Alkylation | Alkyl Halide | Base, Solvent | Competition between C2 and C4 alkylation |

| Acylation | Acyl Chloride | Reaction Conditions | Predominantly C-acylation or O-acylation |

| [3+2] Cycloaddition | Nitrile Oxide | CF3 group electronics | Regioselective formation of isoxazoles |

| nih.govnih.gov Sigmatropic Rearrangement | Aryl Acetylene derivative | Lewis Acid Catalyst | Regiospecific formation of chromenes researchgate.net |

This table summarizes how the trifluoromethyl group and reaction conditions can modulate the regioselectivity in various transformations of compounds structurally similar to this compound.

Influence of the Electron-Withdrawing Trifluoromethyl Group on Derivatization Pathways and Product Selectivity

The potent electron-withdrawing nature of the trifluoromethyl group is a dominant factor governing the reactivity and selectivity of this compound. This influence manifests in several key ways:

Enhanced Acidity and Enolate Stability: The inductive effect of the three fluorine atoms significantly increases the acidity of the proton at the C2 position compared to its non-fluorinated analog, ethyl acetoacetate. vaia.com This facilitates the formation of the corresponding enolate under milder basic conditions. The resulting enolate is also stabilized by the delocalization of the negative charge onto the electronegative fluorine atoms through space and inductive effects.

Modification of Nucleophilicity and Electrophilicity: While the CF3 group enhances enolate formation, it simultaneously reduces the nucleophilicity of the enolate at the C2 position due to its strong electron-withdrawing character. This can alter the balance between C- and O-alkylation/acylation, sometimes favoring O-functionalization. Conversely, the carbonyl carbon at C3 becomes more electrophilic, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is exploited in reactions like reductions and additions. Theoretical studies on the reactions of trifluoromethyl-substituted ketones have shown a significant increase in the reactivity of the carbonyl group. researchgate.net

Steric Hindrance: The trifluoromethyl group is sterically more demanding than a methyl group. This steric bulk can influence the stereochemical course of reactions by directing the approach of reagents from the less hindered face of the molecule, leading to high diastereoselectivity in certain cases.

Impact on Product Stability and Properties: The incorporation of a trifluoromethyl group into the final product often imparts desirable properties, such as increased metabolic stability and lipophilicity, which are highly sought after in medicinal chemistry. beilstein-journals.org The CF3 group can block metabolic pathways and enhance the binding affinity of a molecule to its biological target.

| Property | Influence of Trifluoromethyl Group | Consequence for Derivatization |

| Acidity of α-Proton | Increased | Easier enolate formation under milder conditions. |

| Nucleophilicity of Enolate | Decreased at C2 | Can alter regioselectivity (e.g., C- vs. O-alkylation). |

| Electrophilicity of C3 Carbonyl | Increased | Enhanced reactivity towards nucleophiles (e.g., in reductions). |

| Steric Environment at C2 | Increased Bulk | Can direct stereoselective transformations. |

| Product Properties | Enhanced Lipophilicity & Stability | Valuable for agrochemical and pharmaceutical applications. beilstein-journals.org |

This table outlines the multifaceted influence of the electron-withdrawing trifluoromethyl group on the chemical behavior of this compound and the properties of its derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 3 Oxo 2 Trifluoromethyl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of ethyl 3-oxo-2-(trifluoromethyl)butanoate, offering specific insights into the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The ethyl ester group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating an ethyl group. The acetyl methyl protons appear as a singlet, while the methine proton (CH) at the C2 position typically appears as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The integration of these signals confirms the number of protons in each group.

It is important to note that β-keto esters like this compound can exist as a mixture of keto and enol tautomers in solution. This tautomerism would result in a more complex ¹H NMR spectrum, with separate sets of peaks for each tautomer, including a characteristic downfield signal for the enolic hydroxyl proton.

Table 1: Representative ¹H NMR Spectral Data for this compound (Keto Form)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (acetyl) | ~2.4 | Singlet | N/A |

| CH (methine) | ~4.5 | Quartet | ~8 Hz |

| OCH₂ (ethyl) | ~4.3 | Quartet | ~7 Hz |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom. The carbonyl carbons of the ketone and ester groups appear at the most downfield shifts (typically >160 ppm). The carbon of the trifluoromethyl group (CF₃) is uniquely identified by its coupling to the three fluorine atoms, resulting in a characteristic quartet. The remaining carbons of the ethyl and acetyl groups appear at their expected chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C=O (ketone) | ~195 | Singlet |

| C=O (ester) | ~165 | Singlet |

| CF₃ | ~123 | Quartet |

| OCH₂ | ~63 | Singlet |

| CH | ~55 | Quartet |

| CH₃ (acetyl) | ~26 | Singlet |

| CH₃ (ethyl) | ~14 | Singlet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. nih.gov For this compound, the three equivalent fluorine atoms of the trifluoromethyl group give rise to a single signal in the ¹⁹F NMR spectrum. This signal's chemical shift is characteristic of a CF₃ group adjacent to a chiral center and a carbonyl function. In a high-resolution spectrum, this signal may appear as a doublet due to coupling with the single methine proton at the C2 position, providing direct evidence for the -CH-CF₃ connectivity. The typical chemical shift for such a group is found in the range of -70 to -80 ppm relative to a standard like CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a key cross-peak would be observed between the methylene (OCH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity. allfordrugs.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. allfordrugs.com For instance, it would link the acetyl CH₃ proton singlet to its corresponding carbon signal and the ethyl group protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular fragments. Key correlations would include the one between the acetyl CH₃ protons and the ketone carbonyl carbon, and between the ethyl OCH₂ protons and the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. imreblank.ch For this compound (molar mass: 198.14 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₉F₃O₃) by providing a highly accurate mass measurement of the molecular ion. epa.gov

Electron Ionization (EI) mass spectrometry typically causes fragmentation of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Adduct/Fragment | Predicted m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 199.058 | Protonated molecular ion uni.lu |

| [M+Na]⁺ | 221.040 | Sodiated molecular ion uni.lu |

| [M]⁺ | 198.050 | Molecular ion uni.lu |

| [M - OCH₂CH₃]⁺ | 153.021 | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | 111.037 | Loss of the ethoxycarbonyl group |

| [CF₃]⁺ | 69.000 | Trifluoromethyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to its multiple functional groups. Two distinct and strong C=O stretching bands are expected: one for the ketone carbonyl (~1740-1760 cm⁻¹) and another for the ester carbonyl (~1720-1740 cm⁻¹). The presence of the electron-withdrawing trifluoromethyl group typically shifts these frequencies to higher wavenumbers compared to their non-fluorinated analogs. Additionally, strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. C-O stretching of the ester will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals. This can be useful for observing the C-C backbone vibrations. The symmetric C-F stretching modes of the CF₃ group are also typically strong in Raman spectra.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1740 |

| C=O (Ketone) | Stretch | ~1725 |

| C-F (Trifluoromethyl) | Stretch | 1100 - 1300 (multiple bands) |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H | Stretch | 2850 - 3000 |

X-ray Crystallography for Definitive Solid-State Structural Determination

For instance, the crystal structure of a hydrazono derivative of a butyrate, Ethyl 3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butyrate, reveals critical structural parameters. In such derivatives, an intramolecular N—H⋯O hydrogen bond is a common feature that influences the molecular conformation. In the crystalline state, intermolecular hydrogen bonds often link molecules into complex networks.

A representative table of crystallographic data that could be obtained for a derivative of this compound is presented below. This data provides a foundational understanding of the solid-state conformation and intermolecular interactions.

| Parameter | Example Value and Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| Unit Cell Dimensions | a = 7.490 (6) Å, b = 14.819 (12) Å, c = 12.689 (10) Å, β = 95.219 (14)° |

| Volume (V) | 1402.6 (19) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.484 Mg m⁻³ |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Refinement Method | Full-matrix least-squares on F² |

This table presents hypothetical yet representative data for an X-ray crystallography experiment on a derivative of the target compound, based on published data for similar structures.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for the analysis of this compound, providing routes to assess its purity and, for chiral variants, to determine the enantiomeric excess (ee). Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for confident identification of the main component and any impurities.

For the analysis of trifluoromethylated β-keto esters, a typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The instrument settings are optimized to ensure good resolution and peak shape.

| GC Parameter | Typical Conditions |

|---|---|

| Instrument | Agilent GC–MS 8890/5977B or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

The data in this table represents typical parameters for the GC analysis of a trifluoromethylated β-keto ester and its impurities.

Research findings often report GC yields for reactions producing trifluoromethylated compounds. rsc.orgmdpi.com For purity assessment, the peak area percentage of the main compound is determined, with any other peaks representing impurities. In GC-MS analysis of related trifluoromethyl ketones, characteristic fragmentation patterns, such as the loss of the CF₃ group or the COCF₃ moiety, are observed, aiding in structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for both purity assessment and, crucially, for the determination of enantiomeric excess of chiral molecules. heraldopenaccess.us For this compound, which possesses a stereocenter at the C2 position, chiral HPLC is the method of choice for separating and quantifying the two enantiomers.

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this class of compounds.

| Chiral HPLC Parameter | Typical Conditions for Enantiomeric Excess Determination |

|---|---|

| Instrument | Agilent 1260 Infinity II or similar with UV/DAD detector |

| Column | Chiralpak IA, IB, IC, AD-H, or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane (B92381)/Isopropanol mixture (e.g., 90:10 or 99:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (or ambient) |

| Detection Wavelength | 210-254 nm, depending on the chromophore |

This table outlines typical conditions for the chiral HPLC separation of trifluoromethylated β-keto esters.

In studies on the enantioselective trifluoromethylation of β-keto esters, chiral HPLC is routinely used to determine the success of the asymmetric synthesis. nii.ac.jp For example, a study might report the separation of enantiomers using a Chiralpak OD-H column with a mobile phase of n-hexane/isopropanol (99/1), allowing for the calculation of enantiomeric excess from the relative peak areas of the two enantiomers. researchgate.net The choice of the specific Chiralpak column and the ratio of hexane to alcohol in the mobile phase are critical and often require screening to achieve baseline separation. rsc.org

Computational and Theoretical Investigations of Ethyl 3 Oxo 2 Trifluoromethyl Butanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), would be instrumental in understanding the electronic structure and predicting the reactivity of Ethyl 3-oxo-2-(trifluoromethyl)butanoate. These calculations could determine the optimized molecular geometry, providing precise bond lengths and angles.

Furthermore, DFT calculations would yield key electronic properties such as the distribution of electron density, which is crucial for identifying electrophilic and nucleophilic sites within the molecule. This information helps in predicting how the molecule would interact with other reagents. The vibrational frequencies can also be calculated and compared with experimental infrared and Raman spectra to confirm the structure and identify characteristic functional groups.

A hypothetical data table for optimized geometric parameters that could be generated from DFT calculations is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (keto) | Data not available |

| Bond Length | C=O (ester) | Data not available |

| Bond Length | C-CF3 | Data not available |

| Bond Angle | O=C-C | Data not available |

| Dihedral Angle | C-C-C-O | Data not available |

Note: The values in this table are placeholders as specific computational data for this compound is not found in the searched literature.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations would offer insights into the conformational flexibility and intermolecular interactions of this compound. Conformational analysis is vital as the different spatial arrangements of the molecule's atoms can significantly influence its physical and chemical properties. MD simulations could identify the most stable conformers and the energy barriers between them.

These simulations would also be used to study how molecules of this compound interact with each other and with solvent molecules in the liquid phase. Understanding these intermolecular forces is key to predicting properties like boiling point, solubility, and viscosity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Other Electronic Properties (e.g., NBO, MEP)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.

Other analyses, such as Natural Bond Orbital (NBO) analysis, would provide a detailed picture of the bonding and charge distribution. A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: The values in this table are placeholders as specific computational data for this compound is not found in the searched literature.

Stereochemical Predictions and Mechanistic Insights from Computational Models (e.g., Prelog Rule in Bioreduction)

Computational models are particularly valuable for predicting the stereochemical outcomes of reactions. For a molecule like this compound, which has a chiral center at the C2 position, computational methods could be used to predict the stereoselectivity of reactions such as bioreduction of the keto group.

By modeling the interaction of the substrate with the active site of an enzyme, it is possible to rationalize and predict which stereoisomer will be preferentially formed. For instance, computational docking studies could be performed to understand how the molecule fits into an enzyme's active site, providing insights that can explain the observed stereoselectivity, often governed by principles like the Prelog rule. These models can also elucidate the reaction mechanism at an atomic level of detail.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-oxo-2-(trifluoromethyl)butanoate, and how do reaction conditions influence yield?

The compound can be synthesized via metal-free arylation of ethyl acetoacetate with hypervalent diaryliodonium salts, achieving a 93% yield under mild conditions (room temperature, 1 hour reaction time) . Alternative methods include condensation reactions with substituted benzyl halides or arylboronic acids, though yields vary (77–98%) depending on substituent electronic effects and purification protocols (e.g., preparative HPLC for complex derivatives) . Key factors affecting yield include reagent stoichiometry, solvent polarity (e.g., acetonitrile vs. CHCl₃), and post-reaction purification (column chromatography vs. distillation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Signals at δ 1.28–1.43 ppm (ethyl triplet), δ 4.14–4.29 ppm (ethoxy quartet), and δ 7.13–7.64 ppm (aromatic protons) confirm the ester and trifluoromethylphenyl moieties .

- ¹⁹F NMR : Peaks at δ −63.05 to −63.32 ppm verify the trifluoromethyl group .

- ESI-MS : A molecular ion peak at m/z 275.089 [M+H]⁺ matches the theoretical mass . IR spectroscopy also identifies carbonyl stretches (1714 cm⁻¹ for keto-ester) and SO₂ vibrations (1328 cm⁻¹ in sulfonamide derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields (e.g., 52% vs. 93% for similar arylations) often arise from differences in electronic effects of substituents, reaction scale, or purification methods. For example, electron-withdrawing groups on diaryliodonium salts reduce nucleophilic attack efficiency, lowering yields . To troubleshoot:

Q. What methodologies are used to study the biological activity of this compound derivatives?

Derivatives like ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate exhibit inhibitory activity against sortase A, a bacterial transpeptidase. Activity is assessed via:

- FRET-based assays : Fluorescently labeled substrates (e.g., Dabcyl-QALPETGEE-Edans) quantify enzyme inhibition .

- Structure-activity relationship (SAR) studies : Modifying the ethoxycarbonyl group to cyano or amide functionalities alters potency (IC₅₀ values range from 5–50 µM) .

- Molecular docking : Predict binding interactions with the sortase A active site (e.g., hydrogen bonding with Arg-139) .

Q. How can X-ray crystallography elucidate the structural features of this compound derivatives?

Single-crystal X-ray diffraction confirms intramolecular hydrogen bonding (e.g., N–H···O=C in pyrazolone derivatives) and steric effects of trifluoromethyl groups. Key steps include:

- Crystallization : Slow evaporation from acetonitrile/ethyl acetate mixtures .

- Data refinement : Resolve disorder in trifluoromethyl groups using anisotropic displacement parameters .

- Hydrogen bond analysis : Measure bond lengths (e.g., 1.89 Å for N–H···O) to validate stabilization mechanisms .

Methodological Considerations

Q. What strategies improve the enantiomeric purity of this compound derivatives?

Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution with lipases achieves >90% enantiomeric excess (ee). For example:

Q. How do solvent effects influence the fluorescence properties of this compound-based probes?

Derivatives like ethyl 4-(isothiazolo[5,4-b]pyridin-2-yl)butanoate exhibit solvatochromism. In polar solvents (e.g., DMSO), emission peaks redshift due to stabilized excited-state dipole moments. Methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.